![molecular formula C21H18N2O5S B2415369 Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 681168-69-4](/img/structure/B2415369.png)

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

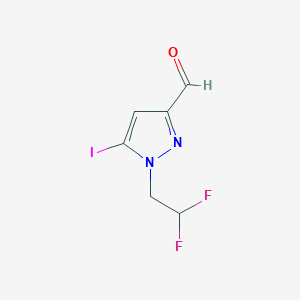

This compound is a complex organic molecule that contains several functional groups, including a benzodioxine, a carboxamide, a thiazole, and a carboxylate group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups . The benzodioxine ring system is a common motif in organic chemistry and is known to impart interesting chemical properties. The carboxamide, thiazole, and carboxylate groups are also common in many biologically active compounds .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would depend on the specific arrangement of its atoms and the presence of any additional functional groups .Scientific Research Applications

Synthesis and Antitumor Activity

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate derivatives have been synthesized and explored for their potential antitumor activities. Compounds in this category have shown promising results against various human tumor cell lines, demonstrating a broad spectrum of antitumor activities. Notably, specific derivatives exhibited remarkable activity against leukemia cell lines, highlighting their potential as anticancer agents. The detailed synthesis processes and antitumor screening data have contributed significantly to the development of new therapeutic options in cancer treatment (El-Subbagh, Abadi, & Lehmann, 1999).

Cytotoxic Activity and Drug Synthesis

Further research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has extended the range of 2-substituents, leading to compounds with potent cytotoxicity against murine leukemia and lung carcinoma. This work has paved the way for the synthesis of drugs with increased potency against colon tumors in mice, underscoring the chemical's utility in developing new anticancer therapies (Deady et al., 2005).

Novel Heterocycles for Anticancer Activity

The versatility of Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate as a building block for synthesizing new heterocycles has been demonstrated. By undergoing various reactions, this compound has led to the creation of pyrimidine and thiazole moieties showing potent anticancer activity against colon cancer cell lines, highlighting its significance in medicinal chemistry research for cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Antioxidant Studies

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate and its derivatives have been explored for antimicrobial and antioxidant activities. The synthesis of novel compounds has led to the identification of those with excellent antibacterial and antifungal properties. Moreover, certain derivatives have manifested significant antioxidant potential, suggesting their use in developing treatments for infections and oxidative stress-related conditions (Raghavendra et al., 2016).

Mechanism of Action

properties

IUPAC Name |

ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-2-26-20(25)18-17(13-8-4-3-5-9-13)22-21(29-18)23-19(24)16-12-27-14-10-6-7-11-15(14)28-16/h3-11,16H,2,12H2,1H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVNEKVKPVJZGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2COC3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B2415291.png)

![2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2415292.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2415293.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2415295.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]acetamide](/img/structure/B2415297.png)

![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415306.png)

![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)

![3'-(4-fluorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2415309.png)